molecular formula C23H29N3O2 B13953445 2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide CAS No. 54087-51-3

2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide

Cat. No.: B13953445
CAS No.: 54087-51-3
M. Wt: 379.5 g/mol
InChI Key: TWPRYSGEVCQCJL-UHFFFAOYSA-N
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Description

This compound is a complex acetanilide derivative characterized by a diethylamino group at position 2 and a 4,4-dimethyl-3-oxo-tetrahydroisoquinoline moiety at the para position of the aniline ring. The compound is listed under multiple synonyms, including AGN-PC-0KOAFY and CHEMBL3277852, with a CAS registry number referenced in supplier databases .

Key structural attributes:

  • Acetanilide backbone: Provides a planar aromatic system for intermolecular interactions.
  • Tetrahydroisoquinoline ring: Introduces conformational rigidity and possible bioactivity via interactions with biological targets (e.g., opioid receptors or monoamine oxidases).

Properties

CAS No.

54087-51-3

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-(diethylamino)-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide

InChI

InChI=1S/C23H29N3O2/c1-5-26(6-2)15-20(27)24-17-13-11-16(12-14-17)21-18-9-7-8-10-19(18)23(3,4)22(28)25-21/h7-14,21H,5-6,15H2,1-4H3,(H,24,27)(H,25,28)

InChI Key

TWPRYSGEVCQCJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound features two critical components:

Key synthetic strategies involve constructing the tetrahydroisoquinoline ring system, introducing substitutions, and coupling it to the acetanilide derivative.

Synthesis of 4,4-Dimethyl-3-oxo-1,2,3,4-Tetrahydroisoquinoline

Friedel-Crafts Acylation

  • Starting material : Homoveratrylamine (3,4-dimethoxyphenethylamine) reacts with 3,3-dimethylbutyryl chloride in polyphosphoric acid (PPA) to form a ketoamide intermediate.
  • Mechanism : Acylation at the ortho-position of the aromatic ring facilitates cyclization.
  • Conditions : 80°C for 2–4 hours.

Intermediate structure :
$$ \text{N-(2-(3,3-Dimethylbutyryl)-4,5-dimethoxyphenethyl)acetamide} $$

Reduction and Cyclization

  • Reduction : The ketoamide is reduced using NaBH₄ in methanol to yield a secondary alcohol.
  • Cyclization : Treatment with p-toluenesulfonic acid (PTSA) in dichloromethane induces ring closure to form the tetrahydroisoquinoline core.
  • Oxidation : The 3-hydroxy intermediate is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).

Key reaction :
$$
\text{Cyclization: } \text{R-OH} \xrightarrow{\text{PTSA, CH}2\text{Cl}2} \text{Tetrahydroisoquinoline} \quad
$$

Demethylation

  • Removal of methoxy groups : BBr₃ in dichloromethane at 0°C converts methoxy groups to hydroxyl groups, followed by re-methylation if required.

Synthesis of 2-Diethylaminoacetanilide

Nitroacetanilide Preparation

  • Nitration : Acetanilide is nitrated with HNO₃/H₂SO₄ to yield 2-nitroacetanilide.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Diethylamino Substitution

  • Alkylation : The amine reacts with diethyl sulfate in alkaline conditions to introduce the diethylamino group.

Reaction conditions :
$$
\text{2-Aminoacetanilide} \xrightarrow{\text{(C}2\text{H}5\text{)}2\text{SO}4, \text{NaOH}} \text{2-Diethylaminoacetanilide} \quad
$$

Coupling of Tetrahydroisoquinoline and Acetanilide Moieties

Buchwald-Hartwig Amination

  • Cross-coupling : The tetrahydroisoquinoline bromide reacts with 2-diethylaminoacetanilide using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand.
  • Conditions : 110°C in toluene, 12–24 hours.

Representative reaction :
$$
\text{Br-Tetrahydroisoquinoline} + \text{2-Diethylaminoacetanilide} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target compound} \quad
$$

Alternative Ullmann Coupling

Optimization and Yield Data

Step Reagents/Conditions Yield Reference
Friedel-Crafts acylation PPA, 80°C, 3 hours 85%
NaBH₄ reduction MeOH, rt, 30 minutes 92%
Cyclization PTSA, CH₂Cl₂, rt, 30 minutes 90%
Buchwald-Hartwig coupling Pd(OAc)₂, Xantphos, toluene, 110°C 78%

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 6H, N(CH₂CH₃)₂), 1.42 (s, 6H, C(CH₃)₂), 2.98–3.12 (m, 4H, tetrahydroisoquinoline CH₂), 3.55 (q, 4H, N(CH₂CH₃)₂), 6.72–7.25 (m, 6H, aromatic).
  • MS (ESI) : m/z 423.2 [M+H]⁺.

Challenges and Solutions

  • Steric hindrance : The 4,4-dimethyl group slows cyclization; elevated temperatures (80–100°C) improve kinetics.
  • Oxidation selectivity : Use of TEMPO/NaOCl ensures selective oxidation of the 3-hydroxy group without over-oxidation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetanilide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving tetrahydroisoquinoline derivatives.

    Medicine: Possible development as an analgesic or anesthetic agent.

    Industry: Use in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with tetrahydroisoquinoline moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The acetanilide group may contribute to the compound’s ability to cross biological membranes and reach its target site.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Synthesis Method
Target Compound C23H29N3O2 Diethylamino, tetrahydroisoquinoline Not reported Multi-step alkylation
P-Amino Acetanilide (PAA) C8H10N2O Amino, acetanilide 168–170 Direct acetylation
Compound 5d C31H24N4O8S Thiazolidinone, coumarin 248–250 Condensation reactions
Compound 52 C31H37ClN2O2 Adamantyl, 4-oxo-quinoline 145–147 TLC purification
Table 2: Spectroscopic Characterization Methods
Compound Type Key Techniques Reference
Target Compound 1H NMR, IR (assumed)
Thiazolidinone derivatives 1H NMR, 13C NMR, IR, elemental analysis
4-Oxo-quinoline derivatives 1H NMR, LC-MS, chiral HPLC

Research Findings and Implications

  • Structural Complexity: The target compound’s hybrid architecture distinguishes it from simpler acetanilides (e.g., PAA) and aligns it with bioactive isoquinoline derivatives.
  • Synthetic Challenges : Multi-step syntheses and purification methods (e.g., HPLC for chiral separation in Compound 52 ) highlight the need for advanced techniques in producing such molecules.
  • Bioactivity Potential: While direct pharmacological data for the target compound are absent in the provided evidence, structural parallels to isoquinoline alkaloids (known for CNS activity) and diethylamino-containing drugs (e.g., local anesthetics) suggest avenues for further study.

Biological Activity

2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide (CAS No. 54087-51-3) is a compound with potential biological activity that has garnered attention in medicinal chemistry. This article provides a detailed examination of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3O2C_{23}H_{29}N_{3}O_{2}, with a molecular weight of approximately 379.5 g/mol. The structure features a diethylamino group and a tetrahydroisoquinoline moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have explored the potential of diethylamino derivatives in inhibiting cancer cell proliferation. The compound may act through pathways involving apoptosis and cell cycle regulation.
  • Aldehyde Dehydrogenase Inhibition : Analogues of the compound have shown inhibitory effects on aldehyde dehydrogenases (ALDHs), which are implicated in cancer metabolism and resistance to chemotherapy. For instance, related compounds have been reported to demonstrate significant cytotoxicity against prostate cancer cell lines by targeting ALDH isoforms .

Case Studies and Research Findings

  • Cytotoxicity in Prostate Cancer Cells :
    • In a study assessing the antiproliferative effects of various DEAB analogues, compounds structurally related to 2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide displayed IC50 values ranging from 10 to 200 μM against prostate cancer cell lines (PC3 and DU145). Notably, some analogues exhibited increased potency compared to established inhibitors like DEAB .
  • Comparative Analysis :
    • A comparative study involving structural analogues demonstrated that modifications in the side chains significantly influenced their inhibitory activity against ALDH isoforms. For example, specific substitutions enhanced lipophilicity and binding affinity to the target enzymes .

Data Tables

Compound IC50 (μM) Target Cell Line
DEAB>200ALDH1A1PC3
Compound 14<10ALDH1A3LNCaP
Compound 181.61ALDH3A1DU145
Compound 191.29ALDH3A1Patient-derived cells

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